molecular formula C24H23N3O5S2 B2927621 N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617694-78-7

N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B2927621
CAS No.: 617694-78-7
M. Wt: 497.58
InChI Key: COSGPRGEOWAUGV-MRCUWXFGSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic small molecule featuring a hybrid structure combining a thiazolidinone ring, indole scaffold, and acetamide linker. The 2,4-dimethoxyphenyl substituent on the acetamide group distinguishes it from related compounds, offering unique electronic and steric properties. This compound is hypothesized to exhibit bioactivity due to structural similarities with known kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-4-11-26-23(30)21(34-24(26)33)20-15-7-5-6-8-17(15)27(22(20)29)13-19(28)25-16-10-9-14(31-2)12-18(16)32-3/h5-10,12H,4,11,13H2,1-3H3,(H,25,28)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSGPRGEOWAUGV-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-78-7
Record name N-(2,4-DIMETHOXYPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic compound characterized by a complex structure that includes thiazolidinone and indole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to its promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}. The structural representation includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H23N3O3S2
Molecular Weight465.58 g/mol
SMILESCCCN1C(=O)/C(=C/2...
InChIInChI=1S/C24H23N3O3S2...

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Investigations into related compounds have shown that modifications in their structure can enhance antioxidant properties .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinones have been explored in numerous studies. Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes. This suggests that N-(2,4-dimethoxyphenyl)-2-[(3Z)-...] may also possess anti-inflammatory properties, although direct evidence is still needed.

Study 1: Synthesis and Characterization

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their biological activities. The findings indicated that structural modifications significantly influenced their antimicrobial and anti-inflammatory effects .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of similar compounds to target proteins involved in inflammatory pathways. These studies revealed that certain derivatives form strong interactions with key enzymes, supporting the hypothesis that structural variations can enhance biological activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound belongs to a family of thiazolidinone-indole hybrids. Key structural variations among analogs include:

  • Substituents on the phenyl ring (e.g., 2-methyl, 4-chloro, 2,5-dimethyl, or 4-ethoxyphenyl).
  • Alkyl chains on the thiazolidinone ring (e.g., propyl, allyl, dodecyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Average Mass Predicted CCS (Ų) [M+H]+ Key Features
Target Compound 2,4-dimethoxyphenyl C₂₄H₂₅N₃O₅S₂ ~515.6 Not reported Enhanced solubility due to methoxy groups
Analog 1 2-methylphenyl C₂₃H₁₉N₃O₃S₂ 449.54 - Increased lipophilicity from methyl group
Analog 2 4-chlorophenyl C₂₂H₁₇ClN₃O₄S₂ ~498.0 - Electron-withdrawing Cl improves stability
Analog 3 2,5-dimethylphenyl C₂₄H₂₂N₃O₃S₂ 464.11 212.4 Steric hindrance from dimethyl groups
Analog 4 4-chlorophenyl + dodecyl C₃₁H₃₆ClN₃O₃S₂ ~622.2 - High hydrophobicity from long alkyl chain

Key Observations:

  • The 2,4-dimethoxy groups in the target compound enhance water solubility compared to hydrophobic analogs like Analog 4 .
  • Electron-donating groups (e.g., methoxy) may improve binding interactions with polar enzyme active sites, whereas electron-withdrawing groups (e.g., Cl in Analog 2) could stabilize the molecule via resonance .
Table 3: Hypothetical Bioactivity Comparison
Compound Predicted Target Potential Application
Target Compound Tyrosine kinases Cancer therapy
Analog 2 Bacterial enzymes Antimicrobial agent
Analog 4 Lipid membranes Antibiofilm agent

Mechanistic Insights:

  • The 2,4-dimethoxy groups may enhance DNA intercalation or hydrogen bonding with target proteins .
  • Propyl chain in the target compound balances lipophilicity for membrane penetration without excessive hydrophobicity .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent responses in high-throughput screens?

  • Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations to confirm significance (p < 0.05) .

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